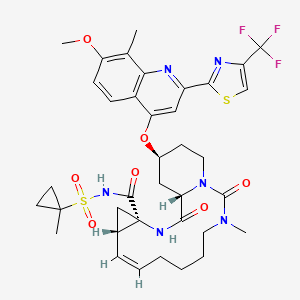
Unii-lov58xhf8I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDX-320 is a small molecule drug that was initially developed by Idenix Pharmaceuticals LLC. It is a potent non-covalent macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. This compound was designed to treat chronic Hepatitis C infection by inhibiting the protease enzyme necessary for viral replication .
Preparation Methods
The synthetic routes for IDX-320 involve complex organic synthesis techniques. The preparation typically includes the formation of macrocyclic structures through cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
IDX-320 undergoes various chemical reactions, primarily focusing on its interaction with the HCV NS3/4A protease. The compound is known to form stable complexes with the protease, inhibiting its activity. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the binding of IDX-320 to the protease. The major product formed from these reactions is the inhibited protease complex, which prevents the replication of the Hepatitis C virus .
Scientific Research Applications
IDX-320 has been extensively studied for its antiviral properties, particularly against Hepatitis C. It has shown significant efficacy in reducing viral RNA levels in patients with chronic Hepatitis C infection. The compound has been evaluated in various clinical trials to assess its safety, tolerability, and antiviral activity. Although its development was discontinued, IDX-320 has contributed valuable insights into the design and optimization of HCV protease inhibitors .
Mechanism of Action
The mechanism of action of IDX-320 involves the inhibition of the HCV NS3/4A protease. This enzyme is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. IDX-320 binds tightly to the active site of the protease, preventing its catalytic activity. This inhibition disrupts the viral life cycle, leading to a reduction in viral replication and load .
Comparison with Similar Compounds
IDX-320 is similar to other HCV protease inhibitors such as voxilaprevir, asunaprevir, grazoprevir, and paritaprevir. IDX-320 is unique in its non-covalent binding mechanism and its macrocyclic structure, which provides enhanced stability and potency. Unlike some other inhibitors, IDX-320 has shown a broad spectrum of activity against multiple HCV genotypes .
Similar Compounds::- Voxilaprevir
- Asunaprevir
- Grazoprevir
- Paritaprevir
IDX-320’s unique properties and its contribution to the field of antiviral research highlight its significance despite its discontinued development .
Properties
CAS No. |
1251165-81-7 |
|---|---|
Molecular Formula |
C37H43F3N6O7S2 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(1S,4R,6S,7Z,18S)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C37H43F3N6O7S2/c1-21-27(52-4)11-10-24-28(18-25(41-30(21)24)32-42-29(20-54-32)37(38,39)40)53-23-12-16-46-26(17-23)31(47)43-36(33(48)44-55(50,51)35(2)13-14-35)19-22(36)9-7-5-6-8-15-45(3)34(46)49/h7,9-11,18,20,22-23,26H,5-6,8,12-17,19H2,1-4H3,(H,43,47)(H,44,48)/b9-7-/t22-,23+,26+,36-/m1/s1 |
InChI Key |
YEPBUHWNLNKZBW-UEMKMYPFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@H]3CCN4[C@@H](C3)C(=O)N[C@@]5(C[C@H]5/C=C\CCCCN(C4=O)C)C(=O)NS(=O)(=O)C6(CC6)C)C7=NC(=CS7)C(F)(F)F)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CCN4C(C3)C(=O)NC5(CC5C=CCCCCN(C4=O)C)C(=O)NS(=O)(=O)C6(CC6)C)C7=NC(=CS7)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
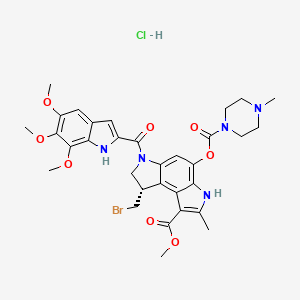
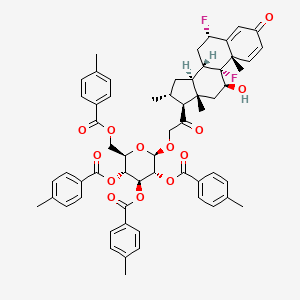
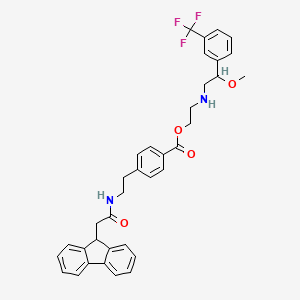
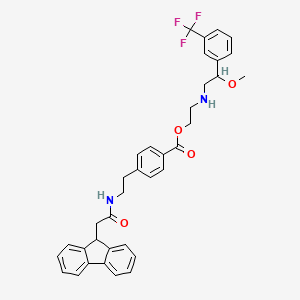
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)
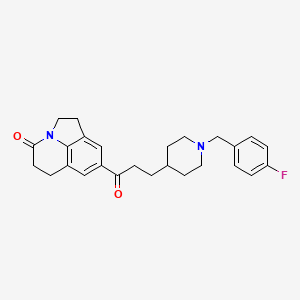
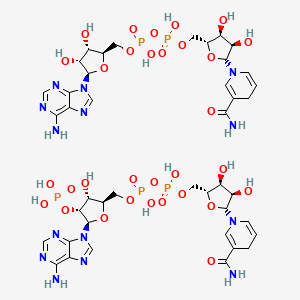
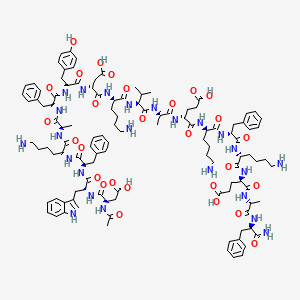
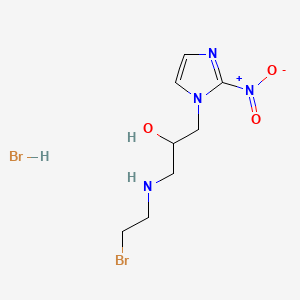
![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)
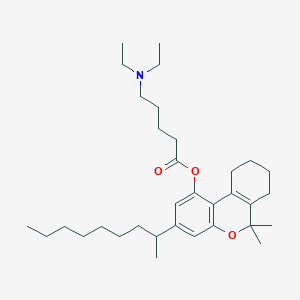
![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
